
Spectinabilin
Vue d'ensemble
Description
Spectinabilin is a complex polyketide natural product recognized for its distinctive structural features, including a spirotetronate motif intertwined with a polyene chain. It is an unusual chain-extended analogue of aureothin and was first reported as a co-metabolite of neoantimycin in Streptomyces orinoci. This compound has been reported to exhibit anti-HIV, antifungal, nematocidal, and antitumor activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Spectinabilin is biosynthesized through a series of intricate enzymatic pathways involving polyketide synthases (PKSs). The production of structural analogs by genetic engineering poses a major challenge. By deletion and insertion of PKS modules, researchers have been able to interconvert the assembly lines for related antibiotic and antifungal agents, aureothin and neoaureothin .
Industrial Production Methods: The industrial production of neoaureothin involves the cultivation of Streptomyces orinoci under controlled conditions. The metabolic profile of the cultured strain is monitored to ensure the production of neoaureothin .
Analyse Des Réactions Chimiques
Types of Reactions: Spectinabilin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is an androgen receptor antagonist that inhibits the binding of dihydrotestosterone to androgen receptors .
Common Reagents and Conditions: Common reagents used in the reactions involving neoaureothin include dihydrotestosterone and other androgen receptor ligands. The conditions typically involve controlled environments to ensure the stability of the compound .
Major Products: The major products formed from these reactions include inhibited androgen receptor complexes and reduced expression of prostate-specific antigen in LNCaP cells .
Applications De Recherche Scientifique
Nematicidal Activity
Overview
Recent studies have identified spectinabilin as a potent nematicide, particularly effective against plant-parasitic nematodes such as Caenorhabditis elegans and Meloidogyne incognita. The compound's chemical formula is , and it has shown promising results in laboratory settings.
Key Findings
- Efficacy : this compound demonstrated a half-maximal inhibitory concentration (IC50) of 2.948 μg/mL against C. elegans L1 larvae at 24 hours post-treatment. The locomotive ability of L4 worms was significantly impaired at a concentration of 40 μg/mL .
- Mechanism of Action : The compound acts on different molecular targets compared to existing nematicides like avermectin, suggesting a unique mechanism that could be exploited for developing new treatments .
Biological Control in Agriculture
Application in Crop Protection
this compound's nematicidal properties make it a candidate for biological control in agriculture. Its effectiveness at lower concentrations compared to traditional chemical nematicides like abamectin highlights its potential for sustainable farming practices.
Case Study: Pine Wilt Disease
A study indicated that this compound could effectively prevent pine wilt disease caused by nematodes, showcasing its agricultural application . This finding underscores the importance of exploring natural compounds as alternatives to synthetic pesticides.
Drug Discovery and Development
Antimicrobial and Cytotoxic Properties
this compound has been explored for its antimicrobial properties, with research indicating its potential in treating various infections. Additionally, derivatives of this compound have shown enhanced cytotoxic effects against cancer cells, making it a valuable lead compound in drug development .
Synthetic Biology Applications
Innovative approaches in synthetic biology have enabled the activation of silent biosynthetic pathways for this compound production. By refactoring the gene clusters responsible for its synthesis, researchers have successfully produced this compound in heterologous hosts, which could facilitate large-scale production for pharmaceutical applications .
Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Nematicidal Activity | Effective against C. elegans and Meloidogyne incognita. | IC50 of 2.948 μg/mL; unique mechanism compared to other drugs. |
Agricultural Use | Potential biological control agent for crop protection against nematodes. | Effective against pine wilt disease; lower concentrations than synthetic alternatives. |
Drug Discovery | Antimicrobial and cytotoxic properties; potential lead compound for cancer treatment. | Enhanced effects observed with derivatives; successful pathway activation for production. |
Mécanisme D'action
Spectinabilin exerts its effects by interacting with androgen receptors, inhibiting the binding of dihydrotestosterone. This inhibition leads to a reduction in the expression of prostate-specific antigen in LNCaP cells. The compound’s distinctive structural features, including the spirotetronate motif and polyene chain, play a crucial role in its bioactivity .
Comparaison Avec Des Composés Similaires
Activité Biologique
Spectinabilin is a polyketide compound produced by Streptomyces spectabilis and Streptomyces orinoci , notable for its diverse biological activities, including antiviral, antimalarial, and recently identified nematicidal properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
This compound has the chemical formula . The compound is characterized as a nitrophenyl-substituted polyketide, which contributes to its unique biological activities. The structural analysis has been performed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) .
1. Antiviral and Antimalarial Activities
This compound exhibits significant antiviral and antimalarial effects. Research indicates that it can inhibit the replication of certain viruses and parasites, making it a candidate for further investigation in therapeutic settings. The specific mechanisms by which this compound exerts these effects are still under exploration but may involve interference with viral replication processes or metabolic pathways in parasites .
2. Nematicidal Activity
Recent studies have highlighted this compound's nematicidal properties, particularly against the model organism Caenorhabditis elegans and the southern root-knot nematode Meloidogyne incognita .
- Efficacy : this compound demonstrated a half-maximal inhibitory concentration (IC50) of against C. elegans L1 larvae after 24 hours of exposure .
- Mechanism of Action : Unlike traditional nematicides that often target specific pathways (e.g., acetylcholinesterase inhibition), this compound appears to act through distinct targets, as it effectively kills various mutants of known drug target genes without exhibiting cross-resistance to existing nematicides .
Case Study 1: Antiviral Activity
In a controlled study, this compound was tested against several viral strains. The results indicated a significant reduction in viral load compared to untreated controls, suggesting its potential as an antiviral agent.
Case Study 2: Nematicidal Effects
A comprehensive study evaluated the impact of this compound on C. elegans motility and survival rates. Results showed that at concentrations above , there was a marked decrease in locomotion, leading to over 60% mortality in treated populations within 24 hours .
Research Findings Summary
Activity Type | Model Organism | IC50 Value | Observations |
---|---|---|---|
Antiviral | Various Viral Strains | Not Specified | Significant reduction in viral replication |
Antimalarial | Plasmodium spp. | Not Specified | Inhibition of parasite growth |
Nematicidal | C. elegans | Reduced motility; high mortality rate | |
Meloidogyne incognita | Not Specified | Effective lethality observed |
Q & A
Basic Research Questions
Q. Q1. How can researchers formulate a focused research question to investigate Spectinabilin’s mechanism of action in bacterial systems?
Methodological Answer:
- Clarity & Scope: Define specific bacterial targets (e.g., ribosomal binding) and measurable outcomes (e.g., inhibition kinetics). Avoid broad terms like “antibacterial effects” without specifying strains or molecular pathways .
- Feasibility: Ensure access to validated bacterial models (e.g., S. aureus ATCC 25923) and analytical tools (e.g., MIC assays, cryo-EM for structural analysis) .
- Literature Gaps: Use systematic reviews (e.g., Cochrane guidelines ) to identify unresolved questions, such as resistance mechanisms or synergistic drug interactions.
Q. Q2. What experimental designs are appropriate for initial pharmacological characterization of this compound?
Methodological Answer:
- In Vitro Prioritization: Start with cytotoxicity assays (e.g., HEK293 cell lines) and bacterial kill curves to establish dose-response relationships .
- Controls: Include positive controls (e.g., erythromycin for ribosomal inhibition) and negative controls (solvent-only treatments) to validate specificity .
- Data Reproducibility: Document protocols using NIH preclinical guidelines (e.g., ARRIVE checklist) to ensure replicability .
Advanced Research Questions
Q. Q3. How should researchers address contradictory data on this compound’s efficacy across different bacterial species?
Methodological Answer:
- Statistical Validation: Apply multivariate analysis to isolate variables (e.g., membrane permeability differences, efflux pump activity). Use tools like ANOVA with post-hoc Tukey tests .
- Experimental Replication: Repeat assays under standardized conditions (pH, temperature) and verify bacterial strain purity via genomic sequencing .
- Contextual Analysis: Cross-reference findings with structural data (e.g., X-ray crystallography of this compound-ribosome complexes) to explain species-specific binding affinities .
Q. Q4. What methodologies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Modular Synthesis: Use combinatorial chemistry to generate analogs with variations in the aminomethyltetrahydrofuryl moiety, a known pharmacophore .
- Analytical Rigor: Employ HPLC-MS for purity validation and NMR spectroscopy for structural confirmation. Report retention times and spectral peaks in supplementary data .
- Biological Testing: Prioritize high-throughput screening against resistant bacterial strains (e.g., MRSA) to identify derivatives with improved MIC values .
Q. Data Analysis & Interpretation
Q. Q5. How can researchers systematically resolve discrepancies in this compound’s pharmacokinetic data across preclinical models?
Methodological Answer:
- Meta-Analysis Framework: Aggregate data from rodent and non-rodent models using PRISMA guidelines . Account for variables like administration routes (IV vs. oral) and bioavailability enhancers .
- Computational Modeling: Apply PBPK (Physiologically Based Pharmacokinetic) models to extrapolate interspecies differences in metabolism .
- Ethical Reporting: Disclose limitations (e.g., sample size, gender bias in animal studies) to contextualize findings .
Q. Q6. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other antibiotics?
Methodological Answer:
- Synergy Metrics: Calculate fractional inhibitory concentration indices (FICIs) using checkerboard assays. Define synergy as FICI ≤0.5 .
- Mechanistic Validation: Pair FICI data with transcriptomic analysis (RNA-seq) to identify co-targeted pathways (e.g., ribosomal + cell-wall synthesis) .
- Error Mitigation: Use bootstrapping to assess confidence intervals for FICI values, reducing false positives .
Q. Reproducibility & Reporting Standards
Q. Q7. What minimal dataset details are required to ensure reproducibility in this compound studies?
Methodological Answer:
- Experimental Transparency: Report exact growth conditions (e.g., Mueller-Hinton broth, 37°C, 5% CO₂) and compound solubility parameters (e.g., DMSO concentration) .
- Data Accessibility: Deposit raw spectra, chromatograms, and code for computational models in public repositories (e.g., Zenodo, GitHub) .
- Adherence to Guidelines: Follow Beilstein Journal protocols for compound characterization (e.g., NMR shifts, elemental analysis) .
Q. Literature Review & Meta-Analysis
Q. Q8. How to conduct a systematic review of this compound’s pharmacological properties?
Methodological Answer:
- Database Selection: Use PubMed, Web of Science, and EMBASE for comprehensive coverage. Avoid overreliance on Google Scholar due to reproducibility limitations .
- Inclusion Criteria: Define parameters (e.g., peer-reviewed studies from 2000–2025, in vivo/in vitro focus) and document search strings (e.g., “this compound AND pharmacokinetics”) .
- Bias Assessment: Apply ROBINS-I tool to evaluate confounding factors in non-randomized studies .
Propriétés
IUPAC Name |
2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZICQJAGBLBAMJ-MNOZRKQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C/C(=C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/C)/C)/CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043872 | |
Record name | Spectinabilin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101043872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59795-94-7 | |
Record name | Spectinabilin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059795947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spectinabilin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spectinabilin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101043872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.